molecular formula C20H27N5O3 B2476009 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 946372-81-2

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2476009
CAS No.: 946372-81-2
M. Wt: 385.468
InChI Key: MSLIBUYXYILBJZ-UHFFFAOYSA-N
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Description

4-(6-Isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C20H27N5O3 . It features a piperazine-1-carboxamide core, a structural motif of significant interest in medicinal chemistry and drug discovery. The piperazine ring is a privileged structure in pharmaceutical research, known for its ability to improve the physicochemical properties of molecules and serve as a key scaffold for interacting with biological targets . Piperazine-containing compounds are frequently explored for a wide range of therapeutic applications, including as agents for treating neurological diseases . The specific structure of this compound, which incorporates a methoxyphenyl group and an isopropoxy-methylpyrimidine moiety, suggests potential for diverse pharmacological research applications. Further investigation is required to fully elucidate its specific mechanism of action and research value. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14(2)28-19-13-18(21-15(3)22-19)24-9-11-25(12-10-24)20(26)23-16-7-5-6-8-17(16)27-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLIBUYXYILBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-Isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H25N5O3C_{22}H_{25}N_{5}O_{3}, with a molecular weight of 407.5 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which are crucial for its biological activity.

Biological Activity

1. Mechanism of Action
The compound interacts with various biological targets, particularly serotonergic receptors. Studies indicate that it exhibits significant affinity towards 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and antidepressant effects . The binding affinity of related compounds has been reported with Ki values indicating strong receptor interactions (e.g., Ki < 1 nM for 5-HT1A) .

2. Antidepressant-Like Activity
Research has demonstrated that derivatives of N-(2-methoxyphenyl)piperazine, including this compound, exhibit antidepressant-like activity in animal models. In particular, the tail suspension test showed promising results, suggesting potential efficacy comparable to established antidepressants like imipramine . The effective dose observed was as low as 2.5 mg/kg body weight .

3. Other Biological Activities
Preliminary studies suggest that the compound may also influence nucleotide synthesis through reduced uridine uptake in cells expressing ENT1 and ENT2 transporters. This mechanism could have implications for cellular metabolism and proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar derivatives:

Compound NameKey FeaturesAffinity (Ki)Biological Activity
Compound A Methoxy substitutionKi < 1 nM (5-HT1A)Antidepressant-like
Compound B Ethoxy substitutionKi = 34 nM (5-HT7)Moderate activity
This compound Isopropoxy groupKi < 1 nM (5-HT1A)Strong antidepressant-like

This table illustrates the varying affinities and activities among related compounds, highlighting the potential advantages of the isopropoxy derivative.

Case Studies

Recent studies have focused on the synthesis of similar compounds to evaluate their pharmacological profiles. For instance, a series of piperazine derivatives were synthesized and tested for their interaction with serotonergic receptors, leading to insights into structure-activity relationships (SAR) that inform the design of new antidepressants .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the piperazine ring and carboxamide group. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Molecular Weight LogP Biological Activity
Target Compound Piperazine-1-carboxamide 6-Isopropoxy-2-methylpyrimidin-4-yl; 2-methoxyphenyl ~445.5 g/mol ~3.2 Not explicitly reported (inferred)
N-(2-Methoxyphenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide Piperazine-1-carboxamide 3-Phenyl-1,2,4-thiadiazol-5-yl; 2-methoxyphenyl 387.47 g/mol ~3.8 FAAH inhibition (Similarity: 0.67)
A16: N-(2-Methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Piperazine-1-carboxamide Quinazolinone-methyl; 2-methoxyphenyl ~435.4 g/mol ~2.9 PARP inhibition (IC₅₀: <1 µM)
CPIPC: 4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide Piperazine-1-carboxamide 5-Chloropyridin-2-yl; indazol-6-yl ~398.8 g/mol ~3.5 TRPV1 partial agonism (EC₅₀: 0.8 µM)
p-MPPI: 4-(2'-Methoxyphenyl)-1-[p-iodobenzamidoethyl]piperazine Piperazine p-Iodobenzamidoethyl; 2-methoxyphenyl ~568.4 g/mol ~4.1 5-HT₁ₐ antagonism (ID₅₀: 5 mg/kg, in vivo)
Key Observations:
  • Substituent Impact on Lipophilicity : The target compound’s isopropoxy group likely reduces LogP compared to halogenated analogs (e.g., CPIPC, LogP ~3.5), enhancing solubility .
  • Quinazolinone vs. Pyrimidine: A16’s quinazolinone moiety confers PARP inhibition, whereas pyrimidine derivatives (e.g., target compound) may prioritize kinase or receptor modulation .

Pharmacological and Functional Comparisons

  • Enzyme Inhibition : The target compound’s pyrimidine ring may mimic ATP-binding motifs in kinases, contrasting with FAAH inhibitors () or PARPi () .
  • Metabolic Stability : Isopropoxy groups generally improve metabolic stability over methoxy or halogens due to steric hindrance .

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